molecular formula C23H22ClN5OS B1671025 [(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone CAS No. 131614-02-3

[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone

Cat. No.: B1671025
CAS No.: 131614-02-3
M. Wt: 452.0 g/mol
InChI Key: JEQVYSUCZLYBRQ-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E 6123 involves several steps:

    Condensation: 1-Acetyl-4-piperidone is condensed with 2-chlorocyanoacetophenone in the presence of sulfur and base to form a thiophene derivative.

    Amidation: The thiophene derivative is treated with 2-bromopropionyl bromide to form an amide, which is then reacted with ammonia to produce an amine.

    Cyclization: The amine undergoes cyclization with acetic acid/pyridine to form a diazepine.

    Thioamidation: The diazepine is reacted with phosphorus pentasulfide or Lawesson’s reagent to produce a thioamide.

    Triazole Formation: The thioamide is reacted with acetic hydrazide to form a triazole.

    Hydrolysis and Resolution: Basic hydrolysis of the amide produces an amine, which is resolved to give the S-enantiomer.

    Acylation: The S-enantiomer is acylated with cyclopropanecarbonyl chloride to form the final product, E 6123.

Industrial Production Methods

The industrial production of E 6123 follows a similar synthetic route but is scaled up for large-scale production. The optical resolution of racemic mixtures and subsequent acylation steps are optimized for kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

E 6123 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

E 6123 has a wide range of scientific research applications:

Mechanism of Action

E 6123 exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various biological processes, including inflammation, immune response, and platelet aggregation. By blocking this receptor, E 6123 inhibits the downstream signaling pathways that lead to the production of inflammatory mediators such as interleukin-6 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of E 6123

E 6123 is unique due to its specific chemical structure, which allows it to selectively and effectively antagonize the platelet-activating factor receptor. Its potency and selectivity make it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5OS/c1-12-21-27-26-13(2)29(21)23-19(20(25-12)15-5-3-4-6-17(15)24)16-9-10-28(11-18(16)31-23)22(30)14-7-8-14/h3-6,12,14H,7-11H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQVYSUCZLYBRQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2C3=C(C4=C(S3)CN(CC4)C(=O)C5CC5)C(=N1)C6=CC=CC=C6Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=NN=C(N2C3=C(C4=C(S3)CN(CC4)C(=O)C5CC5)C(=N1)C6=CC=CC=C6Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157146
Record name E 6123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131614-02-3
Record name (4S)-6-(2-Chlorophenyl)-9-(cyclopropylcarbonyl)-7,8,9,10-tetrahydro-1,4-dimethyl-4H-pyrido[4′,3′:4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131614-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name E 6123
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131614023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E 6123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone
Reactant of Route 2
Reactant of Route 2
[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone
Reactant of Route 3
Reactant of Route 3
[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone
Reactant of Route 4
Reactant of Route 4
[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone
Reactant of Route 5
[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone
Reactant of Route 6
[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone

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